6-Oxoheptanenitrile

説明

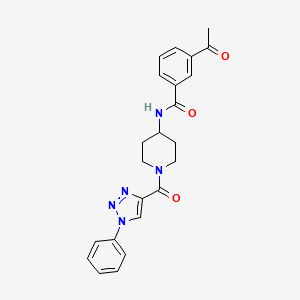

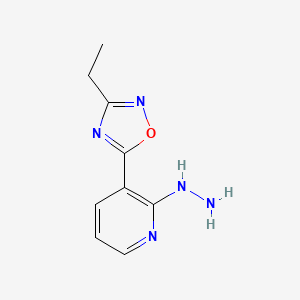

6-Oxoheptanenitrile is a chemical compound with the CAS Number: 18458-15-6 . It has a molecular weight of 125.17 and its IUPAC name is 6-oxoheptanenitrile . The physical form of 6-Oxoheptanenitrile is liquid .

Molecular Structure Analysis

The InChI code for 6-Oxoheptanenitrile is1S/C7H11NO/c1-7(9)5-3-2-4-6-8/h2-5H2,1H3 . This code provides a specific string of characters representing the compound’s molecular structure. Physical And Chemical Properties Analysis

6-Oxoheptanenitrile is a liquid at room temperature . It has a molecular weight of 125.17 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.科学的研究の応用

Energetic Material Development

6-Oxoheptanenitrile has applications in the development of energetic materials. Research shows its utility in synthesizing compounds like Keto-RDX or K-6, a powerful energetic material among nitrourea explosives. These compounds are characterized for their thermal response and sensitivity, indicating potential practical applications in phlegmatized form (Sikder et al., 2003).

Optical Properties in Industrial Applications

(Oxy)nitride materials, which include compounds like 6-Oxoheptanenitrile, exhibit significant physical and chemical properties due to their structural diversity. These properties make them useful in various industrial fields such as photovoltaic, photothermal, and photocatalytic applications, as well as in pigment, lighting, display, optoelectronic, and defense industries. The optical properties of these materials are highly dependent on their chemical composition and preparation conditions (Xie & Hintzen, 2013).

Environmental Remediation

In environmental remediation, 6-Oxoheptanenitrile derivatives play a role in the biodegradation and biotransformation of explosives. Research has focused on the biological mechanisms behind the metabolism of these compounds by microorganisms and plants, which is crucial for managing pollutants like explosives in the environment (Rylott et al., 2011).

Advanced Oxidation Processes

6-Oxoheptanenitrile-related compounds are also studied in the context of advanced oxidation processes (AOPs) for environmental cleanup. These studies involve examining the degradation rates of compounds like RDX (related to 6-Oxoheptanenitrile) and the effect of various process parameters on these rates. This research is important for removing such compounds from groundwater and other environmental media (Bose et al., 1998).

Safety and Hazards

The safety information for 6-Oxoheptanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to recommended actions to prevent or mitigate adverse effects.

特性

IUPAC Name |

6-oxoheptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEDOUOYONZTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788278.png)

![N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2788280.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2788285.png)